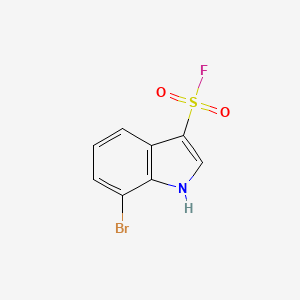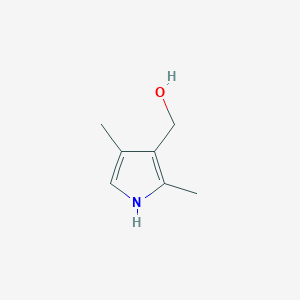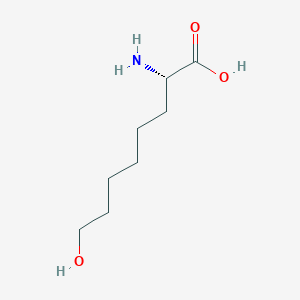
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H10ClF3O4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy groups, which increase the electrophilicity of the sulfonyl chloride group .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: A similar compound with trifluoroethoxy groups but lacking the sulfonyl chloride group.
Bis(2,2,2-trifluoroethoxy)methane: Another related compound with two trifluoroethoxy groups attached to a methane backbone.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H10ClF3O4S |
|---|---|
Peso molecular |
270.66 g/mol |
Nombre IUPAC |
2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O4S/c7-15(11,12)4-3-13-1-2-14-5-6(8,9)10/h1-5H2 |
Clave InChI |
MFEDUPYRVXLZAK-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(F)(F)F)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


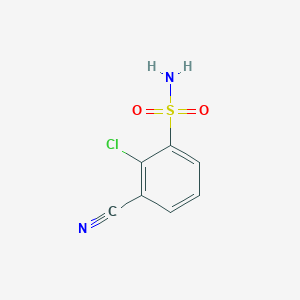


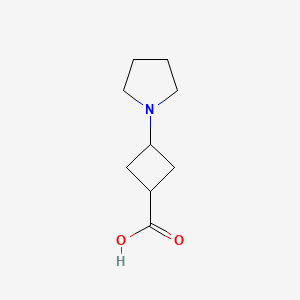



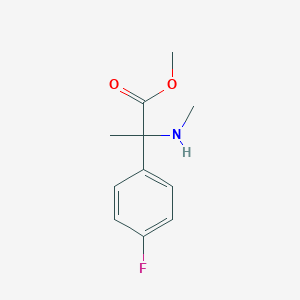
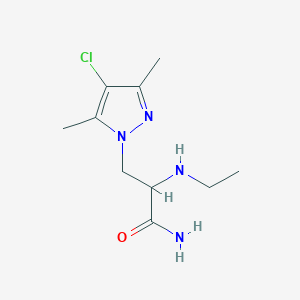
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
